molecular formula C13H18ClNO B5654683 1-[2-(4-chlorophenoxy)ethyl]piperidine CAS No. 92105-39-0

1-[2-(4-chlorophenoxy)ethyl]piperidine

Cat. No.: B5654683
CAS No.: 92105-39-0
M. Wt: 239.74 g/mol
InChI Key: CKSBIKCKBHFSFI-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]piperidine, commonly known as CPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPEP belongs to the class of piperidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Antibacterial Properties

  • Acetamide derivatives of piperidine : Research on acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which include a compound structurally similar to 1-[2-(4-chlorophenoxy)ethyl]piperidine, demonstrated antibacterial properties. The study synthesized various compounds and evaluated their effectiveness against bacterial strains such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus. One compound showed significant inhibitory effects against these bacteria (Iqbal et al., 2017).

Synthesis and Molecular Studies

  • Synthesis of piperidine derivatives : Another research focused on synthesizing derivatives of piperidine for various applications, including pharmaceutical intermediates. The study involved creating compounds through processes like amidation and Friedel-Crafts acylation (Zheng Rui, 2010).

  • Structure and antimicrobial activity : A study on the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, utilizing piperidine in the reaction process, included analyzing its molecular structure and assessing its antimicrobial activities (Kumar et al., 2016).

Anticancer Potential

  • Anticancer agent evaluation : Piperidine-4-carboxylic acid ethyl ester and its 1,3,4-oxadiazole hybrids were synthesized and evaluated for their potential as anticancer agents. Some compounds showed promising results against various cancer cell lines (Rehman et al., 2018).

Antimicrobial Activities

  • Study on thiazin-imino hydrochloride : Research into (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate antimicrobial activities against strains like Escherichia coli and Staphylococcus aureus (Ovonramwen et al., 2019).

Polymer Synthesis

  • Copolymers with Styrene : Piperidine compounds were used in synthesizing copolymers with styrene, showing applications in material science. The study explored the properties and decomposition behavior of these copolymers (Kharas et al., 2013).

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBIKCKBHFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353870
Record name Piperidine, 1-[2-(4-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92105-39-0
Record name Piperidine, 1-[2-(4-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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